molecular formula C14H18N4O2S B5839386 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B5839386
M. Wt: 306.39 g/mol
InChI Key: VQDFYROOSXPAKJ-UHFFFAOYSA-N
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Description

This compound (CAS: 333417-09-7) has a molecular formula of C₁₄H₁₈N₄O₂S and a molecular weight of 306.38 g/mol . It features a 4,5-dimethyl-1,2,4-triazole ring linked via a thioether bridge to an acetamide group substituted with a 4-ethoxyphenyl moiety.

Properties

IUPAC Name

2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-4-20-12-7-5-11(6-8-12)15-13(19)9-21-14-17-16-10(2)18(14)3/h5-8H,4,9H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDFYROOSXPAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The compound is synthesized through a reaction involving 4,5-dimethyl-4H-1,2,4-triazole and ethoxyphenyl acetamide. The procedure typically includes:

  • Reagents : 4,5-dimethyl-4H-1,2,4-triazole, ethoxyphenyl acetamide.
  • Catalysts : Triethylamine is often used to facilitate the reaction.
  • Solvents : Absolute ethanol is commonly employed as the solvent.

The synthesis yields a product characterized by spectral analyses such as NMR and IR.

Biological Activity

The biological activity of the compound has been evaluated across various studies:

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, compounds similar to 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide have shown effectiveness against various fungal strains with minimum inhibitory concentrations (MICs) comparable to established antifungals like fluconazole .

Anticancer Properties

In vitro studies have demonstrated that related triazole compounds can inhibit the growth of cancer cell lines. For example:

  • Colon Carcinoma (HCT-116) : IC50 values around 6.2 μM were reported for similar triazole derivatives .
  • Breast Cancer (T47D) : Compounds showed IC50 values of 27.3 μM for certain derivatives .

Antioxidant Activity

The compound has also been tested for antioxidant properties. Studies suggest that triazoles can scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases .

Case Studies

Several case studies highlight the compound's potential:

  • Study on Antifungal Activity :
    • A series of experiments demonstrated that triazole derivatives inhibited fungal growth with MIC values significantly lower than those of traditional antifungals.
    • The study concluded that modifications in the triazole structure could enhance antifungal potency.
  • Anticancer Evaluation :
    • A comprehensive screening of various triazole compounds against multiple cancer cell lines revealed promising results.
    • The study indicated that structural modifications could lead to increased selectivity and potency against specific cancer types.

Data Tables

Biological Activity Tested Cell Line/Organism IC50/MIC Values
AntifungalVarious fungi< 10 µg/mL
AnticancerHCT-116 (Colon)6.2 µM
T47D (Breast)27.3 µM
AntioxidantDPPH AssayEffective scavenging

Comparison with Similar Compounds

Structural Analogues with Triazole-Thioacetamide Backbone

Compound 6c ():
  • Structure : 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide.
  • Synthesis : 83% yield, 174–176°C melting point, recrystallized in H₂O:EtOH (1:1).
  • Key Differences :
    • Pyridinyl and allyl substituents on the triazole ring vs. dimethyl groups in the target compound.
    • Higher yield (83%) compared to the target compound’s discontinued status, implying superior synthetic feasibility .
VUAA1 ():
  • Structure : N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide.
  • Application : Used in calmodulin activity studies.
  • Key Differences: Ethylphenyl and pyridinyl substituents vs. ethoxyphenyl and dimethyl groups in the target compound. Demonstrated bioactivity in immunoblotting assays, whereas the target compound’s biological data are absent .
Compound 13 ():
  • Structure : N-(4-Ethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide.
  • Properties : 72% yield, 224–226°C melting point, IR (C=O at 1685 cm⁻¹), and antimicrobial activity.
  • Key Differences: Quinazolinone-sulfamoyl core vs. triazole backbone in the target compound. Explicit antimicrobial efficacy, highlighting functional group-dependent bioactivity .
Melting Points :
  • Target compound: Not reported.
  • Compound 6a (): 182–184°C.
  • Compound 7b (): 90°C.
  • Compound 13 (): 224–226°C.
  • Trends: Bulky substituents (e.g., quinazolinone in Compound 13) increase melting points, while allyl/pyridinyl groups (Compound 6a) moderate thermal stability .

Tautomerism and Stability

  • Compound 3c (): Exists as a 1:1 tautomeric mixture (thiazolidin-5-yl vs. 4,5-dihydrothiazol-5-yl).
  • Target compound: No evidence of tautomerism reported.
  • Significance : Tautomeric behavior in analogs like 3c may influence reactivity or binding affinity, whereas the target compound’s stability remains uncharacterized .

Commercial and Research Status

  • Target compound : Discontinued by suppliers (CymitQuimica), limiting accessibility .
  • VUAA1 (): Commercially available (Sigma-Aldrich), indicating established research utility .
  • Compound 13 (): Synthesized for antimicrobial studies, reflecting focused pharmacological exploration .

Q & A

Q. Q1. What are the recommended methods for synthesizing and characterizing this compound?

Methodological Answer:

  • Synthesis : The compound can be synthesized via nucleophilic substitution reactions involving thiol-containing triazole derivatives and chloroacetamide intermediates. A typical protocol involves refluxing 4,5-dimethyl-4H-1,2,4-triazole-3-thiol with N-(4-ethoxyphenyl)-2-chloroacetamide in ethanol under basic conditions (e.g., triethylamine) for 4–6 hours .
  • Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity of the thioether bond and acetamide linkage. LC-MS or HRMS ensures purity (>95%). X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Q. Q2. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Data Reconciliation : Compare experimental conditions (e.g., cell lines, dosage, assay protocols). For example, anti-inflammatory activity may vary due to differences in LPS-induced inflammation models vs. carrageenan-induced edema models .
  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to evaluate significance across studies. Reproduce key experiments under standardized conditions to isolate variables .

Advanced Research Questions

Q. Q3. What strategies optimize the structure-activity relationship (SAR) for enhancing target specificity?

Methodological Answer:

  • Modification Sites :
    • Triazole core : Introduce electron-withdrawing groups (e.g., nitro, halogens) to modulate electron density and binding affinity.
    • Ethoxyphenyl moiety : Replace the ethoxy group with bulkier substituents (e.g., isopropoxy) to assess steric effects on receptor interactions .
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like COX-2 or EGFR . Validate predictions with SPR (surface plasmon resonance) for binding kinetics .

Q. Q4. What are the critical considerations for handling and storing this compound in long-term studies?

Methodological Answer:

  • Storage : Store at 2–8°C in amber glass vials under inert gas (argon) to prevent oxidation of the thioether group. Desiccate to avoid hydrolysis of the acetamide bond .
  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid aqueous solvents unless necessary; DMSO is preferred for solubility without degradation .

Q. Q5. How can researchers design experiments to evaluate environmental persistence and ecotoxicology?

Methodological Answer:

  • Experimental Design :
    • Fate Studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Monitor degradation products via HPLC-MS/MS .
    • Ecotoxicology : Test acute toxicity (LC50/EC50) in Daphnia magna and algae (OECD 202/201). Chronic effects (e.g., reproductive impairment) require 21-day exposure assays .

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